molecular formula C8H9FO2 B1333257 1-Fluoro-3,5-dimethoxybenzene CAS No. 52189-63-6

1-Fluoro-3,5-dimethoxybenzene

Cat. No. B1333257
CAS RN: 52189-63-6
M. Wt: 156.15 g/mol
InChI Key: IWFKMNAEFPEIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3,5-dimethoxybenzene is used in the preparation of 5-fluoro-benzene-1,3-diol using reagents like tetrabutylammonium iodide and boron trichloride .


Synthesis Analysis

1-Fluoro-3,5-dimethoxybenzene can be synthesized from commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The reaction of arenes involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular formula of 1-Fluoro-3,5-dimethoxybenzene is C8H9FO2. It has an average mass of 156.154 Da and a monoisotopic mass of 156.058655 Da .


Chemical Reactions Analysis

In the context of aromatic rings, the principal types of reactions involving 1-Fluoro-3,5-dimethoxybenzene are substitution, addition, and oxidation . For instance, it undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts .


Physical And Chemical Properties Analysis

1-Fluoro-3,5-dimethoxybenzene is a liquid at room temperature. It has a refractive index of 1.503 (lit.), a boiling point of 88 °C/6 mmHg (lit.), and a density of 1.171 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Characterization

1-Fluoro-3,5-dimethoxybenzene (1) has been utilized in various chemical synthesis processes. For instance, it was used in the facile synthesis of 1-fluoro-1-deoxy-Delta(8)-THC analogs, highlighting its role in the modification of chemical structures (Crocker et al., 2007). Additionally, its derivative, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, indicating its versatility in producing new compounds (Sweeney, McArdle, & Aldabbagh, 2018).

Role in Chemical Reactions

In chemical reactions, 1-fluoro-3,5-dimethoxybenzene has shown significance in various processes. For instance, its treatment under certain conditions resulted in products like 2-fluoro-1,3,5-trimethoxybenzene, demonstrating its reactive nature and ability to form different products under specific conditions (Banks et al., 1999).

Application in Organic Chemistry

1-Fluoro-3,5-dimethoxybenzene has been instrumental in organic chemistry research. For example, its derivatives were used in the iterative benzyne-furan cycloaddition reactions, contributing to studies toward the total synthesis of complex organic molecules (Morton & Barrett, 2006).

Influence in Material Science

In material science, derivatives of 1-fluoro-3,5-dimethoxybenzene have been explored for their potential applications. For instance, its derivative was synthesized and investigated as a redox shuttle additive for overcharge protection in lithium-ion batteries, indicating its potential application in advanced battery technology (Zhang et al., 2010).

Safety And Hazards

1-Fluoro-3,5-dimethoxybenzene causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-fluoro-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFKMNAEFPEIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378962
Record name 1-Fluoro-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3,5-dimethoxybenzene

CAS RN

52189-63-6
Record name 1-Fluoro-3,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52189-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 3,5-dimethoxybenzenamine (6.12 g, 40.0 mmol) and tetrafluoroboric acid (8% solution, 70 mL) was added dropwise a solution of sodium nitrite (2.84 g, 41.2 mmol) in water (10 mL). After stirring at room temperature for 30 min, the reaction mixture was filtered. The solid was collected and washed with water (2×10 mL) and dried under high vacuum. The resulting red solid was suspended in dry hexane (50 mL) and heated to reflux for 2 hr. The mixture was filtered and the filtrate was concentrated to give the crude product as a yellow oil (3.03 g, Yield: 48.5%). MS (ESI) m/z=157 [M+H]+.
Quantity
6.12 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
48.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Fluoro-3,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Fluoro-3,5-dimethoxybenzene
Reactant of Route 3
1-Fluoro-3,5-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Fluoro-3,5-dimethoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Fluoro-3,5-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Fluoro-3,5-dimethoxybenzene

Citations

For This Compound
36
Citations
HM Kao, AD Stefanescu, KL Wooley… - Macromolecules, 2000 - ACS Publications
Dendrimers are globular macromolecules constructed around a central core. 1, 2 During synthesis, the addition of each successive repeat unit introduces a branch point so that the final …
Number of citations: 44 pubs.acs.org
PJ Crocker, A Mahadevan, JL Wiley, BR Martin… - Bioorganic & medicinal …, 2007 - Elsevier
A facile synthesis of 1-fluoro-1-deoxy-Δ 8 -THC analogs with side chains seven carbons in length, in the alkane/ene/yne- series (6, 5, and 4), was achieved from 1-fluoro-3,5-…
Number of citations: 17 www.sciencedirect.com
JS Wright, LS Sharninghausen… - Journal of the …, 2021 - ACS Publications
This article describes a sequential Ir/Cu-mediated process for the meta-selective C–H radiofluorination of (hetero)arene substrates. In the first step, Ir-catalyzed C(sp 2 )–H borylation …
Number of citations: 14 pubs.acs.org
T Kitamura - Australian journal of chemistry, 2010 - CSIRO Publishing
Many methods have been developed for generating benzyne. Convenient and reliable precursors extensively studied so far involve benzenediazonium-2-carboxylate and o-…
Number of citations: 145 www.publish.csiro.au
BR Martin, RG Jefferson, R Winckler, JL Wiley… - European journal of …, 2002 - Elsevier
In order to make further structural comparisons between tetrahydrocannabinol and anandamide, substituents at C1 and C3 of the phenolic ring of tetrahydrocannnabinol were altered. In …
Number of citations: 19 www.sciencedirect.com
I Göttker-Schnetmann, P White… - Journal of the American …, 2004 - ACS Publications
A series of new bis(phosphinite) p-XPCPIrHCl pincer complexes {[PCP = η 3 -5-X−C 6 H 2 [OP(tBu) 2 ] 2 -1,3], X = MeO (4a), Me (4b), H (4c), F (4d), C 6 F 5 (4e), and Ar F [=3,5-bis(…
Number of citations: 506 pubs.acs.org
B Wei, JH Qin, YZ Yang, YX Xie, XH Ouyang… - Organic Chemistry …, 2022 - pubs.rsc.org
C(sp3)–H arylation has recently emerged as a powerful strategy involving new carbon–carbon bond formation for synthesizing complex organic molecules. We herein describe an …
Number of citations: 24 pubs.rsc.org
J Yang, C Cao, D Luo, S Lan, M Luo, H Shan… - European Journal of …, 2020 - Elsevier
Proto-oncogene c-Myc plays an essential role in the development of colorectal cancer (CRC), since downregulation of c-Myc inhibits intestinal polyposis, which is the most cardinal …
Number of citations: 4 www.sciencedirect.com
VV Belakhov, YD Shenin, BI Ionin - Pharmaceutical chemistry journal, 2010 - Springer
Reactions of the tetraene macrolide antibiotic pimaricin with 1-fluorobenzenes resulted in the formation of N-aryl-substituted derivatives. The physicochemical and biological properties …
Number of citations: 4 link.springer.com
R Tsunekawa, K Katayama, K Hanaya… - …, 2019 - Wiley Online Library
3′,4′,7‐Trimethoxyflavone (TMF) has been reported to show a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP‐binding cassette …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.